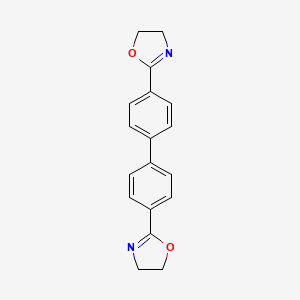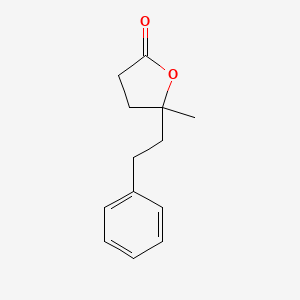
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenethyl-substituted ketone with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would likely involve large-scale batch or continuous flow processes. The choice of catalyst, reaction vessel, and purification methods would be crucial to ensure the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-phenethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-furanone: A simpler furan derivative with similar reactivity.
5-Phenethyl-2-furanone: Another furan derivative with a phenethyl group.
Dihydrofuran: The parent compound without additional substituents.
Uniqueness
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is unique due to the presence of both methyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups in a dihydrofuran ring can lead to unique properties not found in simpler analogs.
Propiedades
Número CAS |
93963-08-7 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-methyl-5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
SCGRANQORLMPFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)O1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
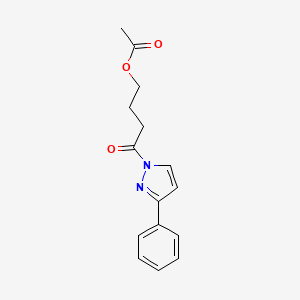
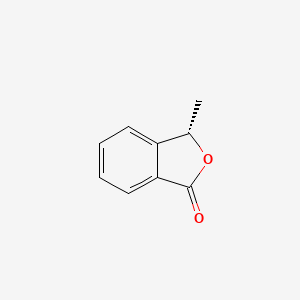
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
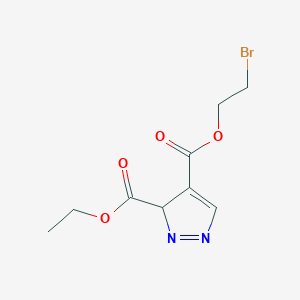
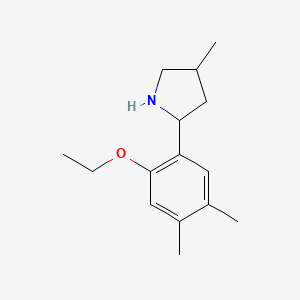

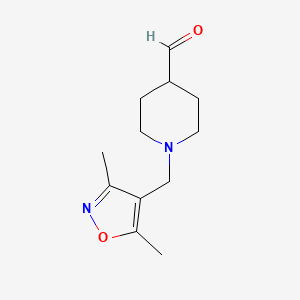

![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
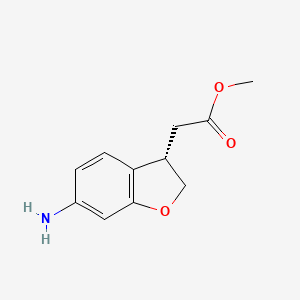
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
